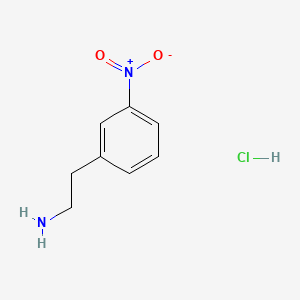

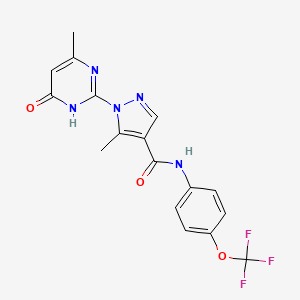

![molecular formula C14H7Cl2N3O3S2 B2541494 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 328038-35-3](/img/structure/B2541494.png)

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide" is a derivative of nitrothiophene, which is a class of compounds known for their potential biological activities. Nitrothiophenes have been studied for their use as radiosensitizers and bioreductively activated cytotoxins . The structure of the compound suggests that it may have similar properties due to the presence of nitro and thiophene groups.

Synthesis Analysis

The synthesis of nitrothiophene derivatives typically involves the reaction of thiophenecarbonyl chloride with various amines or amides. For example, a series of 2- and 3-nitrothiophene-5-carboxamides with different side chains were prepared by treating thiophenecarbonyl chloride with omega-aminoalkylamines . Although the specific synthesis of "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide" is not detailed in the provided papers, similar synthetic routes could be inferred.

Molecular Structure Analysis

The molecular structure of nitrothiophene derivatives is characterized by the presence of a thiophene ring, a nitro group, and various substituents that can influence the compound's reactivity and biological activity. The presence of chlorophenyl and carboxamide groups in the compound of interest suggests that it may have a complex structure with potential intramolecular hydrogen bonding, similar to the structures observed in N-(chlorophenyl)-benzothiazine derivatives .

Chemical Reactions Analysis

Nitrothiophene derivatives can undergo various chemical reactions depending on their substituents. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, a related compound, can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters or amides . The reactivity of "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide" could be explored in similar nucleophilic reactions, potentially leading to the formation of new heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrothiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro and chlorophenyl can affect the compound's acidity, basicity, and solubility. The carboxamide group may contribute to the compound's solubility in polar solvents and its potential for forming hydrogen bonds. The specific properties of "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide" would need to be determined experimentally, but it is likely to have low solubility in nonpolar solvents and may exhibit strong intermolecular interactions due to its functional groups .

Applications De Recherche Scientifique

Synthesis and Biological Activity

A study by Khalifa et al. (2015) explored the synthesis of novel heterocyclic aryl monoazo organic compounds related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide. These compounds showed potential in dyeing polyester fabrics, and their color characteristics and fastness properties were investigated. Importantly, these novel compounds exhibited high efficiency in antioxidant, antitumor, and antimicrobial activities, suggesting their potential application in the production of sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).

Radiosensitization and Cytotoxicity

Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides, which are structurally related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, to evaluate their effectiveness as radiosensitizers and bioreductively activated cytotoxins. These compounds showed potential in sensitizing hypoxic mammalian cells to radiation and selectively targeting cancer cells (Threadgill et al., 1991).

Inhibition of Poly(ADP-ribose)polymerase (PARP)

Shinkwin et al. (1999) focused on the synthesis of thiophenecarboxamides, which are structurally similar to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, for evaluating their inhibition of poly(ADP-ribose)polymerase (PARP). PARP inhibitors can potentiate radiotherapy and chemotherapy in cancer by inhibiting DNA repair. This research indicated the potential use of these compounds in cancer therapy (Shinkwin et al., 1999).

Antimicrobial Activities

Akbari et al. (2008) synthesized compounds structurally related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide and evaluated them for antimicrobial activities. Some of these compounds exhibited significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Akbari et al., 2008).

Synthesis and Characterization

Research by Talupur et al. (2021) involved the synthesis of compounds related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide and their characterization using spectroscopic techniques. This research contributes to the understanding of the chemical nature and potential applications of these compounds in various fields (Talupur et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N3O3S2/c15-8-2-1-7(5-9(8)16)10-6-23-14(17-10)18-13(20)11-3-4-12(24-11)19(21)22/h1-6H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJLPKHWPWKOQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

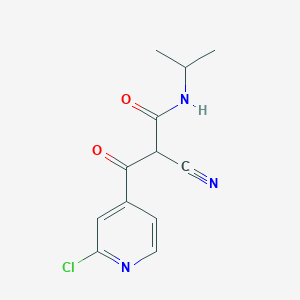

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholin-4-yl-5-nitrobenzoate](/img/structure/B2541412.png)

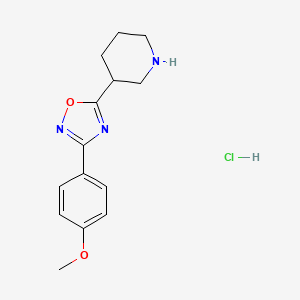

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclobutanecarboxamide;hydrochloride](/img/structure/B2541414.png)

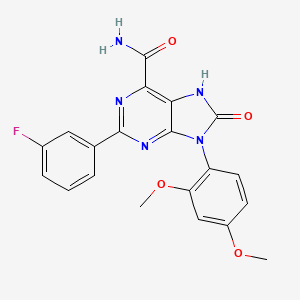

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)

![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)